An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride (CAS Number: 28783-41-7). This compound is a key intermediate in the synthesis of the antiplatelet agent clopidogrel and has been investigated for its potential as a phenylethanolamine N-methyltransferase inhibitor.[1] This document consolidates available data on its chemical identity, physical properties, and synthesis, presenting it in a clear and accessible format for researchers and drug development professionals. Detailed experimental protocols for its synthesis are also provided.
Chemical Identity and Structure
4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride is a heterocyclic organic compound. Its structure consists of a thieno[3,2-c]pyridine core, which is a fusion of a thiophene and a pyridine ring. The pyridinium nitrogen is protonated and associated with a chloride counter-ion.
Table 1: Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | [2] |
| CAS Number | 28783-41-7 | [2] |
| Molecular Formula | C₇H₁₀ClNS | [2] |
| Molecular Weight | 175.68 g/mol | [2] |
| Canonical SMILES | C1CNCC2=C1SC=C2.Cl | [3] |
| InChI | InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The available data for 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride are summarized below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to light yellow to light orange powder/crystal | [4] |
| Melting Point | 226.0 to 230.0 °C | [4] |
| pKa (Predicted, for free base) | 9.36 ± 0.20 | [5] |
| Solubility | No quantitative data available. General guidance suggests referring to solubility information to select an appropriate solvent.[6] As a pyridinium salt, it is expected to be soluble in polar solvents like water, methanol, and ethanol. |
Synthesis and Experimental Protocols
The synthesis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride typically involves the cyclization of 2-(thiophen-2-yl)ethanamine with a source of formaldehyde, followed by treatment with hydrochloric acid. Several methods have been reported, and two are detailed below.
Synthesis Workflow
The general synthetic approach can be visualized as a two-step process: formation of an imine intermediate followed by an acid-catalyzed cyclization and salt formation.
Caption: General workflow for the synthesis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.
Experimental Protocol 1: Synthesis via Imine Formation and Cyclization
This method involves the reaction of 2-thiophene ethylamine with formaldehyde and water, followed by extraction and cyclization with ethanolic hydrogen chloride.[7]
Step 1: Preparation of the Imine Intermediate
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To a reaction flask, add water, formaldehyde, and 2-thiophene ethylamine.
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Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.
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After the reaction is complete, extract the reaction liquid with dichloroethane.
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Combine the organic layers and wash with saturated saline water.
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Evaporate the organic layer under reduced pressure to obtain the imine intermediate.
Step 2: Cyclization and Salt Formation
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Place the obtained imine into a reaction flask.
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Add ethanolic hydrogen chloride and water.
-
Heat the mixture to 65-75 °C and maintain for a specified period.
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Add activated carbon, maintain the temperature, and then filter.
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Cool the filtrate to 0-5 °C and hold for 1-2 hours to allow for crystallization.
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Filter the solid product and dry in an oven to yield 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.
Experimental Protocol 2: One-Pot Synthesis
A more direct, one-pot synthesis has also been described.
Protocol:
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Add 2-(thiophen-2-yl)ethanamine to a reaction vessel containing an appropriate solvent.
-
Add a formaldehyde source (e.g., paraformaldehyde).
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Heat the mixture to reflux.
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After a period of reflux, cool the reaction mixture.
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Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol).
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Stir the mixture to induce crystallization.
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Collect the precipitated solid by filtration.
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Wash the solid with a cold solvent (e.g., isopropanol).
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Dry the product under vacuum.
Biological Context and Applications
4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride is a crucial building block in the pharmaceutical industry.
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Intermediate for Clopidogrel Synthesis: Its primary application is as a key starting material in the multi-step synthesis of Clopidogrel, a widely used antiplatelet medication that functions as a P2Y₁₂ receptor antagonist.
-
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Research has explored a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT).[1] This enzyme is involved in the biosynthesis of epinephrine, suggesting potential applications in neurological and cardiovascular research.
The logical relationship for its primary application can be visualized as follows:
Caption: The role of the title compound as a key intermediate in the synthesis of Clopidogrel.
Safety and Handling
Based on available safety data, 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride is classified with the following hazards:
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Harmful if swallowed (H302)[2]
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Causes skin irritation (H315)[2]
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Causes serious eye irritation (H319)[2]
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May cause respiratory irritation (H335)[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed storage information, it is recommended to store at room temperature in the continental US, though this may vary elsewhere.[6] For long-term storage of solutions, it is advised to aliquot and store at -20°C for one month or -80°C for six months, protected from moisture and light.[6]
Conclusion
4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride is a well-characterized compound with significant importance in medicinal chemistry, primarily as a precursor to clopidogrel. This guide has summarized its key physicochemical properties, provided detailed synthetic protocols, and outlined its biological relevance. While quantitative solubility data remains to be fully elucidated in publicly available literature, the provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine CAS#: 54903-50-3 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
